N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine
Description
This compound is a structurally complex molecule featuring an indole core substituted with chlorine (6-position) and fluorine (5-position) atoms. A propan-2-yl group is attached to the indole’s nitrogen atom via a methylene bridge. The methanimine moiety links the indole system to a substituted phenyl ring bearing chlorine (5-position), methoxy (4-position), and nitro (2-position) groups.
Properties
Molecular Formula |
C19H16Cl2FN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3 |
InChI Key |
MNEZFIZYWHHQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the indole and nitrophenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups, substituents, and synthesis strategies derived from the evidence:
Structural and Functional Group Analysis
Hypothetical Pharmacological Properties
Halogen Interactions: Dual chloro/fluoro substitution on the indole could increase lipophilicity and membrane permeability relative to non-halogenated indoles (e.g., N-methylpiperidine-linked indoles in ) .
Synthetic Challenges : The methanimine bridge may require specialized coupling agents (e.g., HATU or EDCI), as seen in for amide bond formation .
Limitations of Available Evidence
- Structural comparisons are speculative and based on substituent chemistry rather than experimental results.
Biological Activity
N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down into two significant moieties:
- Indole Derivative : The 6-chloro-5-fluoro-1H-indole moiety contributes to its biological activity.
- Nitrophenyl Group : The 5-chloro-4-methoxy-2-nitrophenyl part is crucial for its interaction with biological targets.
Molecular Formula
- Molecular Formula : C18H19Cl2F2N3O2
- Molecular Weight : 399.26 g/mol
IUPAC Name
- This compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, cytotoxicity, and mechanism of action.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| A431 (Skin Cancer) | 1.5 | Multi-target inhibition |
These findings suggest that the compound exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its effects involves:
- Apoptosis Induction : Flow cytometry assays indicate that the compound triggers apoptosis in cancer cells, characterized by increased caspase activity .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the G0-G1 phase, preventing cancer cell proliferation .
Case Studies
Several case studies have been documented regarding the use of similar compounds in clinical settings:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibit potent anticancer activity through apoptosis and necrosis mechanisms. The results indicated that modifications to the indole structure could enhance biological activity .
- Comparative Analysis with Standard Treatments : In comparative studies with standard anticancer drugs like doxorubicin, the compound showed comparable or superior efficacy against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
